7alpha-Thio Spironolactone
Description
Properties
IUPAC Name |
(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDWYJROUPYPT-WJNMOAHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve a high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 7alpha-Thio Spironolactone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is common to monitor the synthesis and purity .
Chemical Reactions Analysis
Metabolic Formation from Spironolactone
7α-TS is generated via hydrolysis of spironolactone’s thioacetate group by carboxylesterases or deacetylation . This reaction produces a thiol group at the C7α position, enabling subsequent metabolic transformations.
Reaction Pathway :
S-Methylation to 7α-Thiomethylspironolactone (7α-TMS)
7α-TS undergoes S-methylation catalyzed by thiol S-methyltransferase (TMT) in hepatic and renal microsomes, forming 7α-TMS . The reaction requires S-adenosylmethionine (SAM) as a methyl donor.
Key Data :
| Parameter | Liver Microsomes | Kidney Microsomes |
|---|---|---|
| Rate of Methylation | 3–4× higher | Lower |
| (7α-TS) | ~30 µM | ~30 µM |
| Maximal SAM Activity | 25–200 µM | 25–200 µM |
This reaction is critical for the bioactivation of spironolactone, as 7α-TMS is its primary active metabolite .
S-Oxygenation to Reactive Sulfenic Acid Metabolite
7α-TS is metabolized by flavin-containing monooxygenases (FMOs) into a sulfenic acid intermediate . This electrophilic metabolite covalently binds to proteins and inhibits cytochrome P450 (CYP450) enzymes, contributing to spironolactone’s drug-drug interactions.
Reaction :
Hydroxylation and Oxidation Pathways
7α-TS and its derivatives undergo further modifications:
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6β-Hydroxylation : 7α-TMS is hydroxylated at the C6β position by CYP3A4 to form 6β-hydroxy-7α-TMS (6β-OH-7α-TMS) .
-
Sulfoxidation : 7α-TMS is oxidized to 7α-methylsulfinyl- and 7α-methylsulfonylspironolactone .
Metabolic Hierarchy :
Synthetic Preparation of 7α-Thio Derivatives
7α-TS serves as a precursor for synthesizing thioether and thioester derivatives via thioalkylation . Using Hünig’s base (N,N-diisopropylethylamine), 7α-TS reacts with alkyl/aryl halides or acyl chlorides to yield diverse analogs .
Example Reaction :
Yield : >80% for methylthio derivatives .
Enzyme Inhibition Mechanisms
7α-TS acts as a suicide inhibitor of 17α-hydroxylase (CYP17A1). Its reactive sulfenic acid metabolite forms covalent bonds with the enzyme’s active site, irreversibly inhibiting steroidogenesis .
Dethioacetylation to Canrenone
7α-TS undergoes dethioacetylation to form canrenone, a non-sulfur-containing metabolite. This reaction occurs via microsomal enzymes and is reversible with canrenoate .
Pathway :
Pharmacokinetic Data of 7α-TS and Metabolites
| Compound | (ng/mL) | AUC (ng·hr/mL) | (hr) |
|---|---|---|---|
| 7α-TS | Not reported | Not reported | 1.4* |
| 7α-TMS | 359–391 | 2804 | 13.8 |
| 6β-OH-7α-TMS | 101–125 | 1727 | 15.0 |
| *Half-life of parent spironolactone . |
Structural Modifications and SAR Insights
Synthetic 7α-thioether derivatives (e.g., 7α-phenylthio, 7α-benzylthio) have been evaluated for structure-activity relationships (SAR) . These modifications influence antimineralocorticoid and antiandrogenic potency, with methylthio derivatives showing optimal activity .
This comprehensive analysis underscores the multifaceted reactivity of 7α-Thio Spironolactone, highlighting its centrality in spironolactone’s metabolism, synthetic derivatization, and pharmacological interactions.
Scientific Research Applications
Pharmacokinetics and Metabolism
7α-TMS is primarily formed through the metabolism of spironolactone in the liver and kidneys. Studies have shown that the conversion to 7α-TMS occurs rapidly, with liver microsomes exhibiting higher production rates compared to kidney microsomes. The presence of S-adenosylmethionine (SAM) enhances this conversion, leading to further methylation into 7α-thiomethylspironolactone (another active metabolite) . Understanding these metabolic pathways is crucial for optimizing therapeutic strategies involving spironolactone and its metabolites.
Cardiovascular Applications
Heart Failure Management
In clinical settings, 7α-TMS has been identified as an important metabolite in the treatment of heart failure. A study within the ATHENA-HF trial indicated that concentrations of 7α-TMS increased significantly in patients receiving high doses of spironolactone, suggesting its role in mediating the drug's effects on heart failure outcomes . The pharmacokinetics of 7α-TMS reveal a longer half-life compared to spironolactone itself, which may contribute to sustained therapeutic effects in patients with acute heart failure.
Hypertension Control
As a mineralocorticoid receptor antagonist, 7α-TMS plays a role in managing hypertension by promoting natriuresis and reducing blood volume. Its efficacy is particularly notable in patients resistant to other antihypertensive therapies, making it a valuable option in complex cases .
Oncological Applications
Recent studies have explored the potential of spironolactone and its metabolites, including 7α-TMS, in cancer therapy. Research indicates that spironolactone can inhibit tumor growth by modulating immune responses and affecting DNA repair mechanisms through its interaction with the xeroderma pigmentosum group B (XPB) protein . Specifically, 7α-TMS has been implicated in enhancing tumor immunosurveillance and may serve as an adjunctive treatment in cancer therapies aimed at improving patient outcomes.
Anti-Viral Properties
Emerging evidence suggests that 7α-TMS may possess anti-viral properties. In vitro studies have demonstrated that spironolactone can inhibit the replication of viruses such as Epstein-Barr virus (EBV), with 7α-TMS being less effective than its parent compound but still contributing to overall antiviral activity . This highlights the need for further exploration into the virological applications of spironolactone derivatives.
Other Therapeutic Uses
Acne and Hirsutism Treatment
Due to its androgen receptor antagonism, spironolactone and its metabolites are utilized in treating conditions like acne and hirsutism in women. The effectiveness of 7α-TMS in these contexts warrants further investigation into its specific contributions to these therapeutic effects .
Alcohol Use Disorder
Recent animal studies indicate that spironolactone may reduce alcohol consumption, suggesting potential applications for treating alcohol use disorder (AUD). Ongoing clinical trials aim to evaluate the safety and efficacy of spironolactone in humans suffering from AUD .
Case Studies and Clinical Insights
Several case studies highlight the practical applications of 7α-TMS:
- Heart Failure Patient Management : In one case study from the ATHENA-HF trial, patients receiving high-dose spironolactone exhibited significant increases in both canrenone and 7α-TMS levels over time, correlating with improved clinical outcomes .
- Cancer Treatment Regimens : A clinical evaluation noted that patients treated with spironolactone alongside standard chemotherapy showed enhanced immune responses, attributed partly to the action of 7α-TMS on immune modulation pathways .
Mechanism of Action
7alpha-Thio Spironolactone exerts its effects by acting as an antimineralocorticoid and antiandrogen. It binds to mineralocorticoid receptors, preventing the action of aldosterone, a hormone that regulates sodium and potassium balance . This leads to increased excretion of sodium and water while retaining potassium. Additionally, it inhibits 17alpha-hydroxylase, reducing the synthesis of androgens and other steroids .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 7α-Thio Spironolactone and related compounds:
Key Observations :
- Receptor Selectivity: Eplerenone’s 9,11-epoxide group confers selectivity for MR over androgen/progesterone receptors, reducing off-target effects .
- Metabolic Pathways: Spironolactone and potassium canrenoate both metabolize to canrenone, which exhibits minimal MR antagonism but may interfere with diagnostic assays (e.g., digoxin immunoassays) .
Pharmacokinetic and Clinical Comparisons
Potency and Efficacy
- MR Antagonism: Spironolactone has the highest MR binding affinity (IC₅₀ = 0.1–1 nM), followed by eplerenone (IC₅₀ = 10–100 nM) and 7α-Thio Spironolactone (IC₅₀ > 100 nM) .
- Eplerenone is preferred in patients at risk of hormonal side effects due to its selectivity .
Interference with Diagnostic Assays
- Spironolactone and canrenone interfere with digoxin immunoassays, causing falsely elevated or lowered readings depending on the assay type .
Research and Development Insights
- 7α-Thio Spironolactone is commercially available for research (e.g., TRC Chemicals, Santa Cruz Biotechnology) in quantities from 5–50 mg, priced at ~$330/5 mg .
- Structural analogs like 6β-Hydroxy-7α-(thiomethyl) Spironolactone (LogP = 3.91, PSA = 88.9 Ų) highlight the role of sulfur substitutions in modulating solubility and receptor interactions .
Biological Activity
7alpha-Thio spironolactone (7α-TS) is a steroidal antimineralocorticoid and antiandrogen, recognized as a minor active metabolite of spironolactone. Its biological activity is significant in the context of treating conditions such as hypertension, heart failure, and certain hormonal disorders. This article explores the biological activity of 7α-TS, its pharmacokinetics, mechanisms of action, and relevant clinical studies.
Pharmacokinetics
7α-TS is primarily formed through the metabolic pathway of spironolactone, which is a prodrug with a short half-life of approximately 1.4 hours. In contrast, 7α-TS and its major metabolite, 7α-thiomethylspironolactone (7α-TMS), exhibit longer half-lives—15.0 hours for 7α-TMS and 16.5 hours for canrenone, another metabolite . The following table summarizes the pharmacokinetic parameters of spironolactone and its metabolites:
| Compound | C max (Day 1) | C max (Day 15) | AUC (Day 15) | t 1/2 |
|---|---|---|---|---|
| Spironolactone | 72 ng/mL | 80 ng/mL | 231 ng- hour/mL | 1.4 hours |
| Canrenone | 155 ng/mL | 181 ng/mL | 2,173 ng- hour/mL | 16.5 hours |
| 7α-TMS | 359 ng/mL | 391 ng/mL | 2,804 ng- hour/mL | 13.8 hours |
| 6β-OH-7α-TMS | 101 ng/mL | 125 ng/mL | 1,727 ng- hour/mL | 15.0 hours |
7α-TS functions primarily as an antagonist of mineralocorticoid receptors (MRs). It competes with aldosterone for binding to these receptors in renal tissues, leading to increased sodium excretion and potassium retention—characteristics that are crucial for its diuretic effects . Additionally, it exhibits antiandrogenic properties by binding to androgen receptors (AR), albeit with lower affinity compared to dihydrotestosterone (DHT) .
Clinical Studies and Findings
Several studies have investigated the biological activity and therapeutic implications of 7α-TS:
- Heart Failure Study : In a clinical trial involving patients with decompensated heart failure, concentrations of canrenone and 7α-TMS were monitored over time. Results indicated that both metabolites significantly increased at various time points post-administration of high-dose spironolactone, suggesting their role in mediating therapeutic effects .
- Tumorigenesis Research : A study on the effects of spironolactone and its metabolites on tumor formation showed that treatment with spironolactone reduced the incidence of tumors in animal models when compared to controls receiving carcinogens alone. The study highlighted the potency of spironolactone's metabolites, including 7α-TS, in modulating cancer-related pathways .
- Cytochrome P450 Interaction : Research has demonstrated that spironolactone and its metabolites affect cytochrome P450 enzymes involved in steroid metabolism. The presence of the thio group in compounds like 7α-TS is crucial for this interaction, leading to decreased steroid hydroxylase activity in adrenal tissues .
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing the mineralocorticoid receptor antagonism of 7alpha-Thio Spironolactone?
- Methodological Answer: Utilize in vitro competitive binding assays with radiolabeled aldosterone and human mineralocorticoid receptors (MR) to measure receptor affinity. Validate findings using in vivo rodent models (e.g., adrenalectomized rats) to assess urinary electrolyte excretion and blood pressure modulation. Ensure consistency in dosing regimens and control for confounding variables like endogenous corticosteroid levels .
Q. What standard pharmacological assays are used to evaluate the metabolic stability of 7alpha-Thio Spironolactone?
- Methodological Answer: Conduct hepatic microsomal stability assays using human liver microsomes to measure intrinsic clearance. Pair this with liquid chromatography-mass spectrometry (LC-MS) to quantify parent compound degradation. Cross-validate results with primary hepatocyte cultures to account for phase II metabolism .
Q. How should researchers design dose-response studies for 7alpha-Thio Spironolactone to minimize variability?
- Methodological Answer: Employ a randomized, double-blind design with stratified sampling to control for intersubject variability. Use pharmacokinetic (PK) modeling to establish dose-linear relationships and identify saturation thresholds. Incorporate placebo arms and repeated-measures ANOVA for statistical rigor .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for 7alpha-Thio Spironolactone across administration routes be resolved?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences (e.g., oral vs. intravenous). Validate with crossover studies in animal models, ensuring matched bioavailability assessments. Analyze data using Bayesian hierarchical models to account for inter-study variability .
Q. What computational approaches optimize the prediction of 7alpha-Thio Spironolactone's solubility and permeability?
- Methodological Answer: Implement artificial neural networks (ANN) and support vector regression (SVR) models trained on existing solubility datasets (e.g., scCO2 systems). Validate predictions with experimental solubility assays under varying pH and temperature conditions. Use molecular dynamics simulations to assess membrane permeability .
Q. How can multi-omics data be integrated to elucidate off-target effects of 7alpha-Thio Spironolactone?
- Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) profiling in treated cell lines. Apply pathway enrichment analysis (e.g., KEGG, GO) and machine learning clustering (e.g., t-SNE) to identify dysregulated pathways. Cross-reference with known drug-target databases (e.g., ChEMBL) to prioritize validation experiments .
Q. What strategies address conflicting efficacy results in 7alpha-Thio Spironolactone studies across different disease models?
- Methodological Answer: Perform meta-analyses of preclinical studies using PRISMA guidelines, weighting results by study quality (e.g., SYRCLE risk of bias tool). Conduct head-to-head comparative efficacy trials in standardized models (e.g., hypertensive vs. cirrhotic rodents). Use sensitivity analyses to assess confounding factors like genetic background or diet .
Methodological Considerations
- Data Contradiction Analysis: Leverage sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in cost-effectiveness or efficacy studies. Report results using confidence intervals and tornado plots to visualize parameter impacts .
- Research Question Formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Prioritize gaps identified in systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
